molecular formula C10H11BrN2OS B5853878 N-{[(4-bromophenyl)amino]carbonothioyl}propanamide

N-{[(4-bromophenyl)amino]carbonothioyl}propanamide

Cat. No. B5853878
M. Wt: 287.18 g/mol
InChI Key: WPIUEWZOOKPPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-bromophenyl)amino]carbonothioyl}propanamide, also known as BPTP, is a chemical compound that belongs to the family of carbonothioylamides. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

N-{[(4-bromophenyl)amino]carbonothioyl}propanamide inhibits the activity of PTPs by binding to their active site and forming a stable complex. This complex prevents the PTPs from dephosphorylating their target proteins, which results in the activation of various signaling pathways in the cell. The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of T cells, which play a crucial role in the immune response against cancer cells and autoimmune disorders.
Biochemical and Physiological Effects:
The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of various signaling pathways in the cell, which results in several biochemical and physiological effects. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also enhances the immune response against cancer cells and autoimmune disorders by activating T cells.

Advantages and Limitations for Lab Experiments

N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and specificity for PTPs. It is also readily available and can be synthesized in large quantities. However, N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has some limitations, including its potential toxicity and off-target effects. It is essential to use appropriate controls and dosages to minimize these effects.

Future Directions

There are several future directions for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide research, including the development of more potent and selective inhibitors of PTPs. The identification of new targets for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide is also an area of interest, as it may lead to the discovery of new therapeutic applications. Additionally, the development of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide-based therapies for cancer and autoimmune disorders is an area of active research. Finally, the optimization of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide synthesis methods and the development of new synthetic routes is an area of interest for improving its availability and reducing its cost.

Synthesis Methods

The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromonitrobenzene with thiourea to form 4-bromo-2-nitrothiophenol. This compound is then reacted with ethyl chloroformate to form ethyl 4-bromo-2-nitrophenylcarbonothioate. Finally, the ethyl ester is converted to N-{[(4-bromophenyl)amino]carbonothioyl}propanamide through a reaction with propanamide.

Scientific Research Applications

N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. Several studies have demonstrated that N-{[(4-bromophenyl)amino]carbonothioyl}propanamide can inhibit the activity of PTPs, which are overexpressed in many cancer cells and contribute to their growth and survival. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIUEWZOOKPPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)carbamothioyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.